tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group at the 2-position and a hydroxyl group at the 6-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the indazole ring or the ester group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
tert-Butyl 6-hydroxy-2H-indazole-2-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole: Lacks the tert-butyl ester and hydroxyl groups, resulting in different chemical and biological properties.
2H-indazole: Similar core structure but may have different substituents, affecting its reactivity and applications.
Indole derivatives: Contain a similar fused ring system but differ in the nitrogen atom’s position, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential biological activities .
Properties
CAS No. |
1841081-78-4 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl 6-hydroxyindazole-2-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13-14/h4-7,15H,1-3H3 |
InChI Key |
LLQAMEPFISRHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=N1)O |
Origin of Product |
United States |
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